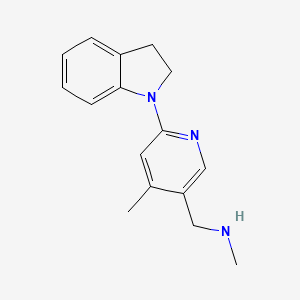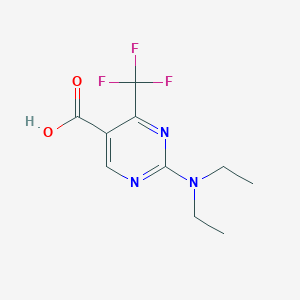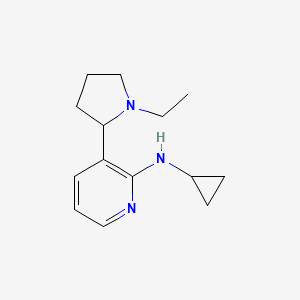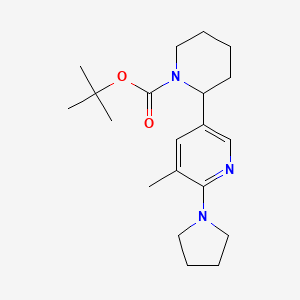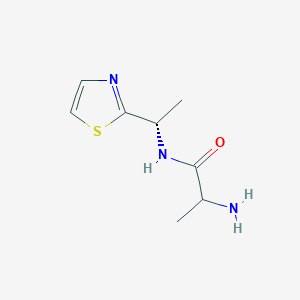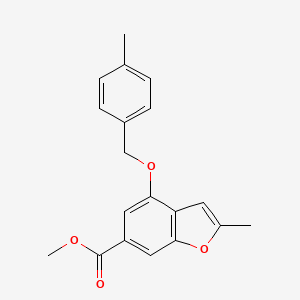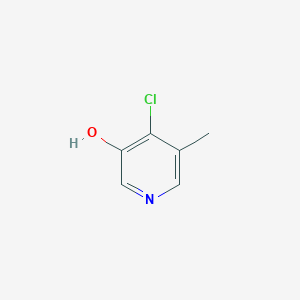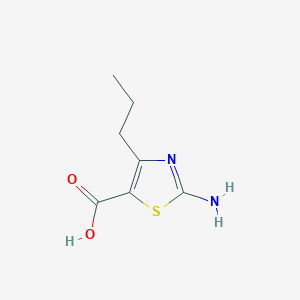
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a triazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid typically involves the reaction of 2-nitrophenyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products Formed:
Reduction: 1-(2-Aminophenyl)-1H-1,2,3-triazole-5-carboxylicacid.
Substitution: Various substituted triazole derivatives.
Cyclization: Complex heterocyclic compounds.
科学研究应用
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes
相似化合物的比较
2-Nitrophenyl-1H-1,2,3-triazole: Similar structure but lacks the carboxylic acid group.
1-(2-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure but with the carboxylic acid group at a different position.
2-Nitrophenyl-1H-1,2,3-triazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group
Uniqueness: 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications.
属性
分子式 |
C9H6N4O4 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC 名称 |
3-(2-nitrophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-10-11-12(8)6-3-1-2-4-7(6)13(16)17/h1-5H,(H,14,15) |
InChI 键 |
JDZMNIXOOCNSFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



